molecular formula C16H26O2 B14402452 1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- CAS No. 87640-90-2

1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-

Cat. No.: B14402452
CAS No.: 87640-90-2
M. Wt: 250.38 g/mol
InChI Key: MMDDPARPZAHJMG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a dimethylhexenyl substituent at the 8-position. The molecular formula is C15H26O2, and it has a molecular weight of approximately 238.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diol or a hydroxyketone, in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost. The choice of catalysts and solvents can be optimized for industrial applications to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or aminated derivatives .

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]dec-7-ene: Similar spirocyclic structure but lacks the dimethylhexenyl substituent.

    1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spirocyclic compound with different substituents.

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Similar spiro structure with different functional groups

Uniqueness

1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- is unique due to its specific spirocyclic structure and the presence of the dimethylhexenyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

87640-90-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

8-(6-methylhept-5-en-2-yl)-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C16H26O2/c1-13(2)5-4-6-14(3)15-7-9-16(10-8-15)17-11-12-18-16/h5,7,9,14-15H,4,6,8,10-12H2,1-3H3

InChI Key

MMDDPARPZAHJMG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C=C1)OCCO2

Origin of Product

United States

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